molecular formula C12H13ClN2OS B1386335 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide CAS No. 351013-92-8

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

Cat. No.: B1386335
CAS No.: 351013-92-8
M. Wt: 268.76 g/mol
InChI Key: QDNBLWIYQROMJW-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and a tetrahydrobenzothiophene moiety

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) family, particularly JNK2 and JNK3 . The inhibition of these kinases can modulate cellular stress responses, apoptosis, and inflammation. The nature of these interactions involves the binding of this compound to the active site of the kinases, thereby preventing their phosphorylation and subsequent activation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of JNK2 and JNK3 by this compound can lead to reduced apoptosis and inflammation in neuronal cells . Additionally, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of JNK2 and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular responses. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of JNK2 and JNK3, leading to prolonged anti-inflammatory and anti-apoptotic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Additionally, its interaction with metabolic enzymes can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Chlorination: The chloro group can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated intermediate and a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzothiophene moiety can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of various substituted amides or thioethers.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)amide: Similar structure but lacks the chloro group.

    2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

The presence of the chloro group in 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-7(13)11(16)15-12-9(6-14)8-4-2-3-5-10(8)17-12/h7H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNBLWIYQROMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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